

# 6-Hydroxypyrimidine-4-carboxylic acid CAS number 6299-87-2 properties

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## Compound of Interest

**Compound Name:** 6-Hydroxypyrimidine-4-carboxylic acid

**Cat. No.:** B1418105

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An In-depth Technical Guide to **6-Hydroxypyrimidine-4-carboxylic acid** (CAS 6299-87-2) for Drug Discovery Professionals

This guide provides a comprehensive technical overview of **6-Hydroxypyrimidine-4-carboxylic acid**, a versatile heterocyclic compound. Designed for researchers, medicinal chemists, and drug development scientists, this document delves into the molecule's physicochemical properties, synthesis, reactivity, and biological potential, grounding theoretical knowledge in practical, field-proven insights.

## Introduction: The Significance of the Pyrimidine Scaffold

Nitrogen-containing heterocycles are foundational pillars of medicinal chemistry, with the pyrimidine core being of particular importance.<sup>[1][2]</sup> As a fundamental component of nucleobases like cytosine, thym, and uracil, the pyrimidine structure is recognized by a vast array of biological systems.<sup>[2]</sup> This inherent biocompatibility makes it a privileged scaffold in drug design. **6-Hydroxypyrimidine-4-carboxylic acid** (CAS 6299-87-2), hereafter referred to as 6-HP-4-CA, represents a key starting material and a valuable building block. Its dual functionality—a nucleophilic hydroxyl group and an electrophilic carboxylic acid—provides a rich chemical canvas for developing diverse molecular libraries with potential therapeutic applications ranging from enzyme inhibition to antiviral and antimicrobial agents.<sup>[3][4]</sup>

## Section 1: Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of successful experimental design. 6-HP-4-CA exists in tautomeric equilibrium between its hydroxyl and keto (6-oxo-1,6-dihydropyrimidine-4-carboxylic acid) forms, with the keto form generally predominating in solid and solution phases. This tautomerism is critical to its reactivity and biological interactions.

### Core Properties

All quantitative data for 6-HP-4-CA are summarized in the table below for clarity and rapid reference.

Property	Value	Source(s)
CAS Number	6299-87-2	[3][5]
Molecular Formula	C <sub>5</sub> H <sub>4</sub> N <sub>2</sub> O <sub>3</sub>	[3]
Molecular Weight	140.10 g/mol	[3]
IUPAC Name	6-oxo-1,6-dihydropyrimidine-4-carboxylic acid	
Synonyms	6-Hydroxy-4-pyrimidinecarboxylic acid	[6]
Appearance	White to light yellow/red crystalline powder	[5]
Melting Point	268-270 °C	[5]
Density	~1.63 g/cm <sup>3</sup> (Predicted)	[5]
pKa	2.77 ± 0.20 (Predicted)	[5]
Hydrogen Bond Donors	2	[7]
Hydrogen Bond Acceptors	4	[7]

### Solubility Profile

The presence of both a carboxylic acid and a pyrimidone ring structure enhances polarity and the potential for hydrogen bonding, suggesting moderate solubility in polar protic solvents.[\[3\]](#) While extensive quantitative data is not readily available, empirical evidence indicates the following:

- Water: Sparingly soluble. Solubility increases significantly in basic aqueous solutions (e.g.,  $\text{NaHCO}_3$ ,  $\text{NaOH}$ ) due to deprotonation of the carboxylic acid.
- DMSO: Highly soluble. A related compound, Pyrimidine-4-carboxylic acid, is soluble at 100 mg/mL in DMSO.[\[8\]](#)
- Methanol/Ethanol: Slightly soluble.
- Aprotic Solvents (DCM, Ether): Generally insoluble.

Expert Insight: For reaction chemistry, DMSO or DMF are excellent solvent choices. For biological assays, preparing a concentrated stock solution in DMSO is standard practice, followed by serial dilution in aqueous buffer. Always verify the final DMSO concentration is compatible with your assay system (typically <0.5%).

## Spectroscopic Signature

Definitive structural confirmation is paramount. The following data provide a baseline for the analytical characterization of 6-HP-4-CA.

- $^1\text{H}$  NMR (400 MHz,  $\text{DMSO-d}_6$ ): The proton spectrum is simple and highly characteristic.
  - $\delta \sim 12.89$  (s, 1H): This broad singlet corresponds to the carboxylic acid proton (-COOH). Its breadth is due to hydrogen bonding and exchange.
  - $\delta \sim 8.24$  (s, 1H): Aromatic proton at position 2 of the pyrimidine ring.
  - $\delta \sim 6.83$  (s, 1H): Aromatic proton at position 5 of the pyrimidine ring.[\[6\]](#)[\[7\]](#)

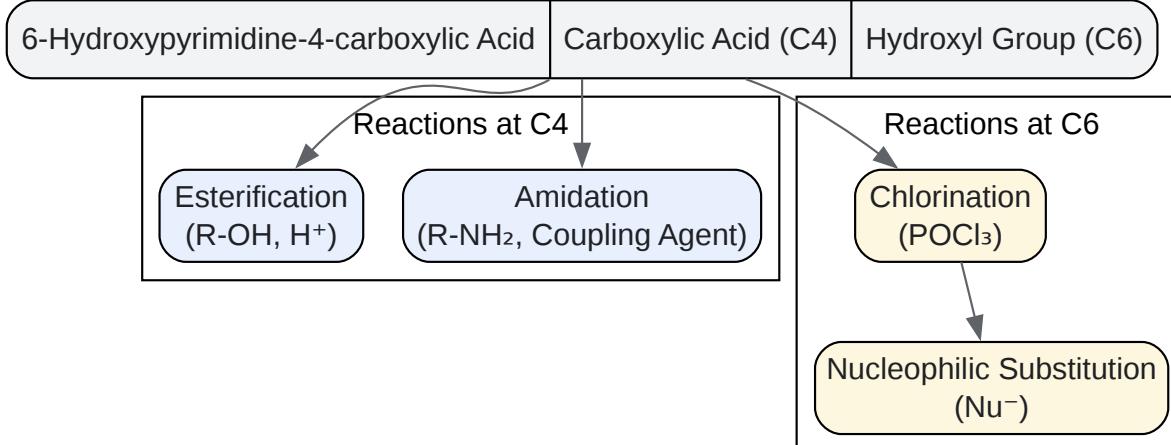
The IR spectrum is dominated by features from the hydroxyl and carbonyl groups.

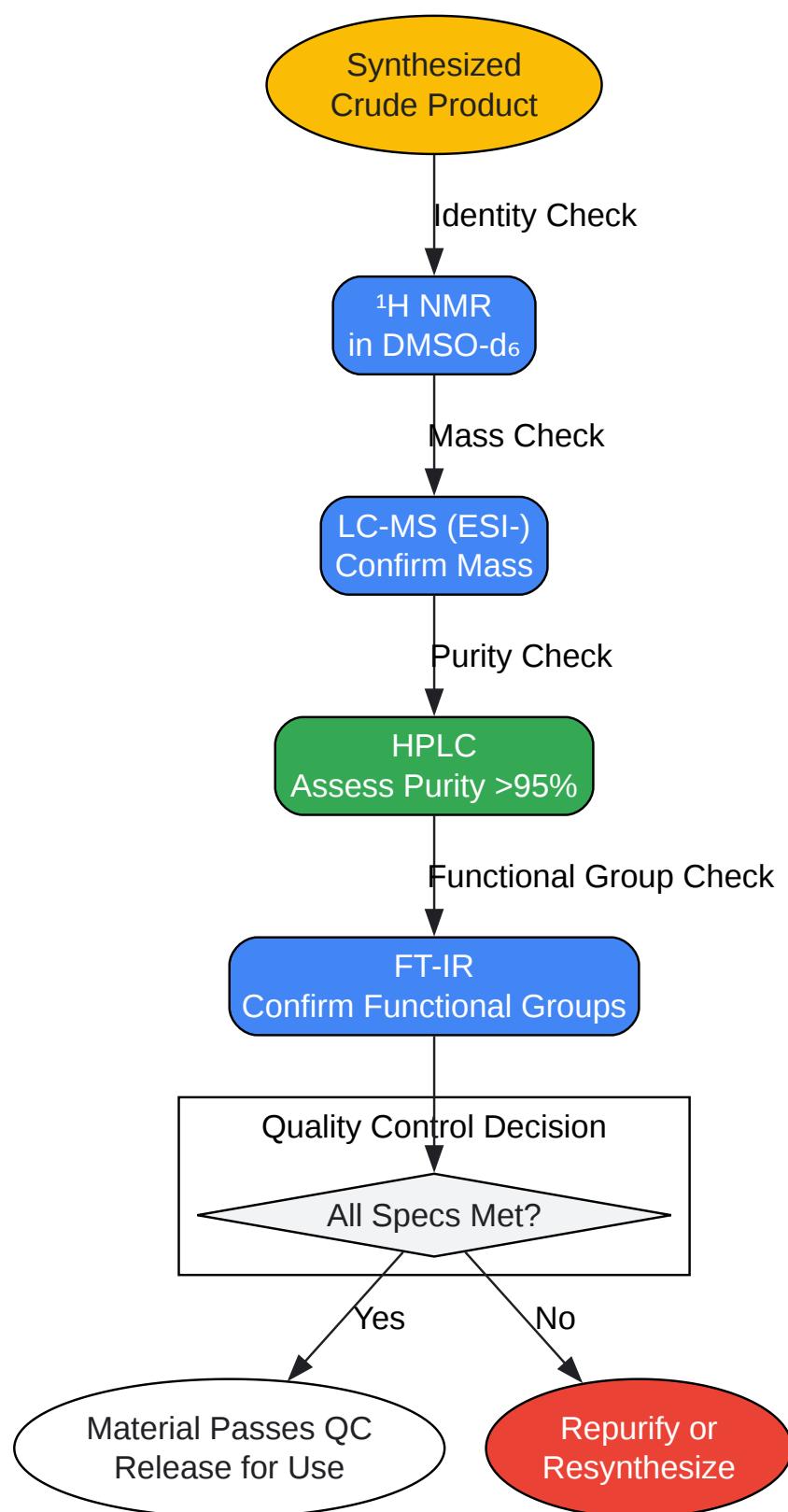
- $3300\text{-}2500\text{ cm}^{-1}$  (broad): A very broad band characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[\[9\]](#)

- $\sim 3100\text{-}3000\text{ cm}^{-1}$  (medium, sharp): Aromatic C-H stretching.
- $\sim 1710\text{-}1760\text{ cm}^{-1}$  (strong, sharp): Carboxylic acid C=O carbonyl stretch.[10]
- $\sim 1680\text{ cm}^{-1}$  (strong, sharp): Amide/keto C=O carbonyl stretch from the pyrimidone ring.
- $\sim 1600\text{-}1500\text{ cm}^{-1}$  (medium): C=C and C=N stretching vibrations within the aromatic ring.
- $\sim 1320\text{-}1210\text{ cm}^{-1}$  (strong): C-O stretching of the carboxylic acid.[9]

Under Electron Ionization (EI), fragmentation would likely proceed via two main pathways:

- $[\text{M}-17]^+$ : Loss of the hydroxyl radical (-OH) from the carboxylic acid group.
- $[\text{M}-45]^+$ : Loss of the entire carboxyl group (-COOH). Under Electrospray Ionization (ESI), the compound is readily observed in negative mode.
- $[\text{M}-\text{H}]^-$ : Deprotonation of the carboxylic acid gives the molecular ion peak at  $\text{m/z} \approx 139.01$ .





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